4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide
Beschreibung
BenchChem offers high-quality 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H27N3O5 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C24H27N3O5/c1-14(2)25-19(28)10-7-13-26-22-16-11-12-18(31-3)21(32-4)20(16)24(30)27(22)17-9-6-5-8-15(17)23(26)29/h5-6,8-9,11-12,14,22H,7,10,13H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
YPNVFXNMZSTZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Molecular Formula : C21H20N2O6
- Molecular Weight : 396.39 g/mol
- CAS Number : 1630763-90-4
Structural Features
The compound features a unique isoindoloquinazoline core with multiple functional groups, including methoxy and butanamide moieties. These structural characteristics are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O6 |
| Molecular Weight | 396.39 g/mol |
| CAS Number | 1630763-90-4 |
Pharmacological Evaluation
Recent studies have highlighted the pharmacological potential of this compound:
- Antitumor Activity : Research indicates that derivatives of isoindoloquinazoline exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with DNA and inhibit tumor cell proliferation.
- Bronchodilator Effects : Similar compounds in the isoindoloquinazoline family have demonstrated bronchodilator activity. For instance, studies show that certain analogs are significantly more effective than traditional bronchodilators like theophylline without central nervous system side effects .
- Enzyme Inhibition : The compound's ability to modulate enzyme activity has been investigated, suggesting potential applications in treating diseases associated with enzyme dysregulation.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of biological processes, including apoptosis in cancer cells and relaxation of bronchial smooth muscle.
Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicating potent cytotoxicity. The results suggested that modifications in the side chains could enhance its efficacy.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : Ranged from 5 µM to 15 µM depending on the cell line.
Study 2: Bronchodilator Activity
In a guinea pig model, the compound was tested for its bronchodilator effects using histamine aerosol challenges. Results indicated a significant increase in airflow compared to control treatments.
- Control Group : Theophylline (standard bronchodilator).
- Results : The compound showed a 30% increase in airflow compared to 20% for theophylline.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the methoxy groups and the butanamide side chain significantly influence pharmacological properties.
- Core Structure Integrity : Maintaining the isoindoloquinazoline core is essential for retaining bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
